Methylallyltelluride

Description

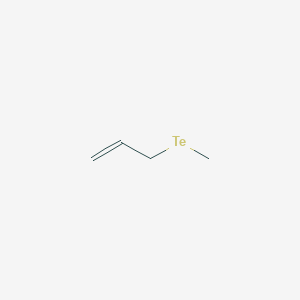

Structure

2D Structure

Properties

CAS No. |

114438-52-7 |

|---|---|

Molecular Formula |

C4H8Te |

Molecular Weight |

183.7 g/mol |

IUPAC Name |

3-methyltellanylprop-1-ene |

InChI |

InChI=1S/C4H8Te/c1-3-4-5-2/h3H,1,4H2,2H3 |

InChI Key |

BDYWBKZPUOSJSR-UHFFFAOYSA-N |

SMILES |

C[Te]CC=C |

Canonical SMILES |

C[Te]CC=C |

Synonyms |

METHYLALLYLTELLURIDE |

Origin of Product |

United States |

Synthetic Routes to Methylallyltelluride and Analogous Organotellurium Species

Established Synthetic Pathways for Alkyl and Allyl Tellurides

The foundational methods for creating simple alkyl and allyl tellurides, including unsymmetrical variants like methylallyltelluride, rely on the strong nucleophilicity of tellurolate anions and methods that generate the desired product within the reaction mixture.

A primary and versatile method for synthesizing alkyl and allyl tellurides is through the nucleophilic substitution reaction of an alkyl or allyl halide with a tellurolate anion (R-Te⁻). scielo.brksu.edu.sa This approach is effective for creating both symmetrical and unsymmetrical tellurides. The requisite tellurolate anions are typically generated by the reduction of corresponding ditellurides with agents like sodium borohydride (B1222165) (NaBH₄) or by the reaction of elemental tellurium with organolithium reagents. scielo.brscielo.br

For instance, lithium n-butyltellurolate can be generated by reacting elemental tellurium with n-butyllithium in a solvent like Tetrahydrofuran (B95107) (THF) at room temperature. acs.org This highly nucleophilic species can then react with an allyl halide in a standard Sₙ2 reaction to yield the corresponding allyl telluride. acs.orgneu.edu.tr This general sequence provides a mild and efficient methodology for the synthesis of these compounds. scielo.br

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Tellurolate Anion (R-Te⁻) | Alkyl Halide (R'-X) | Alkyl Telluride (R-Te-R') | scielo.br |

| Lithium n-butyltellurolate | Allyl Halide | Allyl Telluride | acs.org |

| Sodium Telluride (Na₂Te) | Activated Terminal Alkynes | Z-Divinyl tellurides | scielo.br |

In many synthetic applications, allylic tellurides are generated in situ and used immediately in subsequent transformations, which can be advantageous by avoiding the isolation of potentially malodorous or unstable intermediates. acs.orgresearchgate.net A common approach involves the reaction of an allylic halide with a tellurolate anion, such as lithium n-butyltellurolate, which is itself prepared in situ. acs.org The resulting solution containing the allylic telluride can then be directly used for further reactions, like transmetalation with organocuprates. acs.org This methodology has been successfully employed to generate a variety of allyl- and benzyllithiums through lithium-tellurium exchange reactions, which are then trapped with electrophiles. acs.orgresearchgate.net

Nucleophilic Substitution Reactions with Tellurolate Anions

Synthesis of Functionalized Allylic Organotellurium Compounds

Beyond simple structures, more complex and functionalized allylic organotellurium compounds can be synthesized using specialized cyclization strategies and methods designed to incorporate specific chemical groups.

Chalcogenocyclofunctionalization is a powerful strategy for the regioselective synthesis of functionalized organotellurium compounds. mdpi.comnih.gov This method involves the reaction of a tellurium halide, such as tellurium tetrachloride (TeCl₄) or tetrabromide (TeBr₄), with a molecule containing an allyl group, leading to a cyclized product. mdpi.comnih.gov

For example, the reaction of tellurium tetrahalides with natural products like allyl thymol (B1683141) or allyl carvacrol (B1668589) proceeds in acetonitrile (B52724) to quantitatively yield functionalized, condensed organotellurium compounds. mdpi.com In this reaction, the tellurium atom and a halide add across the allyl double bond, inducing cyclization to form a dihydro-benzofuran ring system with an attached trihalotellane moiety (-TeCl₃ or -TeBr₃). mdpi.comnih.gov These resulting trichlorotellanes can be further transformed, for instance, by reduction with sodium metabisulfite (B1197395) to prepare the corresponding functionalized ditellurides in high yields. mdpi.comresearchgate.net

| Substrate | Reagent | Product | Yield | Reference |

| Allyl Thymol | TeCl₄ | Trichlorotellane derivative | Quantitative | mdpi.com |

| Allyl Carvacrol | TeBr₄ | Tribromotellane derivative | Quantitative | mdpi.com |

| Trichlorotellane derivative | Na₂S₂O₅ | Ditelluride derivative | 91-92% | mdpi.com |

Specific functionalities can be introduced into allylic organotellurium compounds through various synthetic designs. The chalcogenocyclofunctionalization reactions described above are a prime example, yielding products with ether and halo-tellurium functionalities. mdpi.comnih.gov Another approach involves designing macrocyclic structures that incorporate allyl groups. For instance, 12-membered tellurium macrocycles functionalized with an allyl group have been synthesized by reacting bis-p-methoxyphenyl tellurium dihalide with phenyl allyl phosphinic acid. rsc.org The presence of the peripheral allyl groups makes these macrocycles potential building blocks for larger, more complex structures. rsc.org

Chalcogenocyclofunctionalization Strategies

Purification and Handling Considerations for Volatile Organotellurium Precursors

Organotellurium compounds, particularly volatile precursors like this compound, require specific purification and handling techniques due to their reactivity and potential hazards.

Purification of volatile tellurides can often be achieved by fractional distillation. google.com For the high-purity materials required by the semiconductor industry, a method known as adduct purification is employed. wikidoc.orgwikipedia.org

Adduct Purification Techniques for High-Purity Compounds

The purity of organometallic precursors is critical for their application in the semiconductor industry, as impurities can significantly impact the electrical properties of the resulting materials. aip.org Adduct purification is a widely used technique to obtain high-purity organotellurium compounds. scholarsresearchlibrary.comchemeurope.com This method involves reacting the crude organometallic compound with a carefully chosen Lewis acid to form a stable, often crystalline, adduct. This adduct can be isolated and purified by conventional methods like recrystallization, leaving impurities behind in the solution. The purified adduct is then gently heated to decompose it, releasing the high-purity organometallic liquid. google.comgoogle.com

While involatile Lewis bases are common for purifying many metal alkyls, for tellurium alkyls, a different approach is often taken. researchgate.net Halides of mercury or cadmium have been reported as effective Lewis acids for the purification of tellurium alkyls. researchgate.net Additionally, patents describe the purification of dialkyl tellurides through the formation of adducts with Group 11, Group 12, or Group 15 compounds. google.comgoogle.com This process is advantageous as it can effectively remove various impurities that are difficult to separate by simple distillation. google.com The final product can be further purified by fractional distillation if necessary. google.com

Table 2: Adduct Purification Agents for Dialkyl Tellurides

| Class of Purifying Agent | Specific Examples | Reference |

|---|---|---|

| Metal Halides | Mercury Halides, Cadmium Halides | researchgate.net |

Management of Air-Sensitive Organotellurium Compounds

This compound, like many organotellurium compounds, is sensitive to air and moisture. ossila.comdockchemicals.com It is reported to be stable when stored under an inert gas atmosphere. dockchemicals.com Exposure to the atmosphere can lead to degradation and the formation of undesired by-products, compromising the material's quality and performance in applications like MOVPE. ossila.com

The thermal stability of this compound is also a key consideration. Studies on its pyrolysis show that decomposition begins at temperatures between 200–250°C. researchgate.net The decomposition pathway is influenced by the surrounding atmosphere. In a helium carrier gas, the primary decomposition products include dimethyl ditelluride (Me₂Te₂) and subsequently dimethyl telluride (Me₂Te). researchgate.netresearchgate.net In a hydrogen atmosphere, the decomposition of the resulting Me₂Te starts above 400°C, forming tellurium and methane. researchgate.net

Proper handling and storage are paramount to maintain the integrity of this compound. The following practices are essential:

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere, such as nitrogen or argon, using standard laboratory techniques like Schlenk lines or glove boxes. ossila.commit.edufishersci.com The inert processing conditions should maintain extremely low levels of moisture and oxygen, ideally below 0.1 ppm. ossila.com

Glassware: All glassware must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas. mit.eduumich.edu

Storage: The compound should be stored in a tightly sealed container, such as a glass vial with a secure cap, to prevent ingress of air and moisture. ossila.com Storing the material in a cool, dark place, away from direct sunlight and heat sources, is recommended to prevent thermal or photo-oxidation. ossila.com

Transfer: For transferring the liquid, syringe techniques with long needles are appropriate to avoid tipping reagent bottles. mit.edu Specialized packaging, such as Sure/Seal™ bottles, provides a convenient and safe method for storing and dispensing air-sensitive reagents. mit.eduumich.edu

Reactivity Profiles and Mechanistic Elucidation of Methylallyltelluride in Organic Transformations

Carbon-Carbon Bond Formation via Tellurium-Mediated Processes

The weak and hypervalent nature of the carbon-tellurium bond is central to its utility in forming new carbon-carbon linkages. This reactivity is harnessed through transition metal catalysis, detellurative processes, and radical chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of complex organic molecules, and while organotellurium compounds are less common than organohalides or organometallics, their unique properties offer alternative reaction pathways. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of a catalyst (commonly a Pd(0) or Ni(0) species) to an organo(pseudo)halide, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. uwindsor.ca

Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira, Suzuki-Miyaura)

Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high reactivity and functional group tolerance. princeton.edu

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. youtube.comyoutube.com It is a powerful tool for C-C bond formation. nih.gov A mild Negishi cross-coupling protocol for heterocyclic organozinc reagents and aryl chlorides has been developed using a Pd₂(dba)₃/X-Phos system. nih.govorganic-chemistry.org While direct participation of methylallyltelluride is not standard, it could conceivably be converted into a suitable organozinc or other organometallic species prior to coupling.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt (typically CuI). youtube.comyoutube.comlibretexts.org This method is a primary route to synthesizing conjugated enynes and arylalkynes. libretexts.org The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. libretexts.org

Suzuki-Miyaura Coupling: One of the most versatile cross-coupling methods, the Suzuki-Miyaura reaction, pairs an organoboron species (like a boronic acid or ester) with an organo(pseudo)halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent for the transmetalation step. wikipedia.orgorganic-chemistry.org Its advantages include the mild reaction conditions and the low toxicity of the boron byproducts. organic-chemistry.org While not a direct coupling partner, the principles of Suzuki-Miyaura coupling highlight the broad utility of palladium catalysis in C-C bond formation. tcichemicals.comrsc.org

| Coupling Reaction | Typical Coupling Partners | Catalyst System | Key Feature |

|---|---|---|---|

| Negishi | Organozinc + Organohalide | Pd or Ni | High reactivity and functional group tolerance. youtube.comyoutube.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd and Cu(I) | Forms C(sp²)-C(sp) bonds. youtube.comlibretexts.org |

| Suzuki-Miyaura | Organoboron + Organohalide | Pd and Base | Environmentally benign boron byproducts. wikipedia.orglibretexts.org |

Nickel and Cobalt Catalysis in Cross-Coupling

The development of catalysts based on more earth-abundant metals like nickel and cobalt is a major focus in sustainable chemistry.

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, enabling the coupling of challenging substrates such as non-activated alkyl halides and aryl chlorides. princeton.edursc.org Nickel can catalyze Negishi-type couplings and has been used in Sonogashira reactions. youtube.comscribd.com For instance, novel nickel-catalyzed cross-couplings have been developed for aldehydes and aryl halides via hydrazone intermediates. rsc.org Mechanistic studies indicate that the pathways can be ligand-dependent and may involve different nickel oxidation states than those in palladium catalysis. rsc.orgnih.gov

Cobalt Catalysis: Cobalt catalysis has gained traction for various organic transformations, including allylic functionalizations. researchgate.net Dual cobalt/photoredox catalysis has been shown to activate allylic substrates for coupling reactions. researchgate.net While extensive research on cobalt-catalyzed cross-coupling with organotellurides is still emerging, its potential is significant.

Detellurative Reactions for Coupling and Carbonylation

Detellurative reactions involve the cleavage of the C-Te bond and elimination of the tellurium moiety, which drives the formation of new bonds.

Detellurative Coupling: The reaction of allylic halides with lithium telluride (Li₂Te) results in the formation of 1,5-dienes. This transformation is believed to proceed through a coupling process involving allylic radicals generated upon the extrusion of tellurium. scribd.com This type of reactivity is directly relevant to this compound, which possesses the necessary allylic structure.

Detellurative Carbonylation: Palladium(II) has been shown to promote the detellurative carbonylation of various organotellurides, including vinyl, alkyl, phenyl, and alkynyl tellurides. scribd.com In the presence of carbon monoxide and methanol, these compounds are converted into their corresponding methyl carboxylates. The reaction can be made catalytic in palladium with the use of an oxidant like CuCl₂. scribd.com

Radical Chemistry Applications of Organotellurium Compounds

The relatively weak C-Te bond (bond dissociation energy ~200 kJ/mol) allows organotellurium compounds to serve as effective precursors for radical generation under thermal or photochemical conditions. beilstein-journals.org

This property is prominently featured in Organotellurium-Mediated Radical Polymerization (TERP). tcichemicals.com In this process, organotellurium compounds function as highly efficient chain transfer agents, enabling the synthesis of polymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers. beilstein-journals.orgtcichemicals.com The mechanism involves a reversible cleavage of the C-Te bond to generate a propagating radical and a tellanyl (B1236864) radical, which establishes a dynamic equilibrium between active and dormant species. capes.gov.br The addition of ditellurides, such as dimethyl ditelluride, can further improve the control over the polymerization process by acting as an efficient deactivator for the propagating radical. capes.gov.br

| Application | Role of Organotellurium Compound | Key Advantage |

|---|---|---|

| Organotellurium-Mediated Radical Polymerization (TERP) | Reversible Chain Transfer Agent (CTA) | Excellent control over polymer architecture and molecular weight distribution. tcichemicals.com |

| Radical Chain Reactions | Radical Precursor | Facile generation of radicals upon irradiation for cyclization and other reactions. scribd.com |

Allylic Functionalization and Rearrangements

The allyl group in this compound is a key structural motif that dictates a significant portion of its reactivity, particularly in allylic functionalization and rearrangement reactions.

Allylic Functionalization: This class of reactions introduces a functional group at the carbon atom adjacent to a C=C double bond. rsc.org Transition metal catalysis is a primary strategy for achieving this transformation. Palladium-catalyzed allylic functionalization, for example, typically proceeds through the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. scispace.com Other metals, including cobalt, rhodium, and iridium, have also been developed for oxidative allylic C–H functionalization, offering complementarity to palladium-based systems. researchgate.netrsc.org Given its structure, this compound can act as an allyl source in such transformations.

Allylic Rearrangements: An allylic rearrangement, or allylic shift, is a reaction where a double bond and an adjacent substituent exchange positions. firsthope.co.inwikidoc.org These reactions often proceed through resonance-stabilized allylic intermediates, such as allylic carbocations or radicals. firsthope.co.in The homolytic cleavage of the C-Te bond in this compound would generate a resonance-stabilized allyl radical. This radical can then be trapped by another species at either the primary (C1) or the secondary (C3) carbon, potentially leading to a mixture of constitutional isomers. This behavior is analogous to that of allyl selenides, which are known to undergo decomposition through processes that include intramolecular rearrangements. researchgate.net

Tellurium-Mediated Allylic Amination

Tellurium compounds can facilitate allylic amination reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed allylic amination offer insight. In these reactions, a palladium(0) catalyst activates an allylic substrate, forming a π-allyl palladium complex. A nucleophilic amine then attacks this complex to form the allylic amine product. nih.gov

Investigations into palladium-catalyzed allylic amination have revealed that the regioselectivity of the reaction can be influenced by the nature of the amine nucleophile. nih.gov For instance, the use of NH aziridines as nucleophiles with aliphatic allyl acetates tends to favor the formation of branched products. nih.gov In contrast, other secondary amines often yield linear products as the thermodynamically favored isomer, which can be formed through palladium-catalyzed isomerization of the initially formed branched (kinetic) product. nih.gov The stability of the branched product when using aziridines is attributed to the higher s-character of the aziridine (B145994) nitrogen. nih.gov

Carbonyl Allylation using Allyl Tellurides

Allyl tellurides are effective reagents for the allylation of carbonyl compounds, a key carbon-carbon bond-forming reaction that produces homoallylic alcohols. rsc.orgcore.ac.uk This transformation is a valuable tool in the synthesis of natural products and other complex molecules. rsc.org

The reaction of allyl tellurides with aldehydes and ketones can be promoted by various catalysts. For instance, iridium catalysts have been successfully employed for the enantioselective carbonyl allylation of certain substrates. nih.gov The direct oxidative cross-coupling of carbonyl compounds with simple alkenes to afford α-allylated carbonyl compounds has also been achieved using a copper-BINAP catalytic system. rsc.org This method is notable for its compatibility with a wide range of functional groups due to the mild reaction conditions. rsc.org

The allylation of carbonyl compounds with allylic stannanes, a related transformation, can be promoted by carboxylic acids. core.ac.uk The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the addition.

Transmetalation Reactions Involving Allylic Tellurides

Transmetalation reactions of allylic tellurides provide a pathway to generate other reactive organometallic reagents. This process involves the transfer of the allyl group from tellurium to another metal, thereby creating a new species with distinct reactivity.

While the direct formation of allyl cyanocuprates from this compound is not explicitly detailed in the search results, the generation of such species is a common strategy in organic synthesis. Typically, an organolithium or Grignard reagent is reacted with a copper(I) cyanide salt to form the cyanocuprate. The resulting organocuprate can then participate in various reactions, including conjugate additions and substitution reactions.

The generation of organolithium reagents from other organometallic compounds via transmetalation is a well-established method. For example, the development of transmetalation methods to selectively generate carbanions represented a significant advancement for ntu.edu.sgwikipedia.org-Wittig rearrangements, which were previously limited by the requirement of acidic hydrogens adjacent to the ether oxygen. uh.edu This suggests that a similar transmetalation from an allyl telluride to an organolithium reagent is a feasible and potentially useful transformation, although specific examples with this compound were not found in the provided search results.

Formation of Allyl Cyanocuprates

Cyclization Reactions

Cyclization reactions are fundamental in the construction of cyclic molecules. researchgate.net The Nazarov cyclization, for instance, is a powerful method for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org This reaction proceeds through a 4π conrotatory electrocyclic ring closure of a pentadienyl cation, which is typically generated by the activation of the divinyl ketone with a Lewis or Brønsted acid. organic-chemistry.orgwikipedia.org

While the direct involvement of this compound in these specific named cyclization reactions is not highlighted, organometallic reagents are often employed in various cyclization strategies. For example, the Prins cyclization is a versatile method for the stereoselective synthesis of tetrahydropyran (B127337) rings and has been extensively studied. beilstein-journals.org This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. beilstein-journals.org The use of allylsilanes in silyl-Prins cyclizations demonstrates the utility of organometallic reagents in trapping oxocarbenium ions to form cyclic products. beilstein-journals.org

Microwave-Assisted Group-Transfer Cyclization

The application of microwave irradiation has significantly accelerated the intramolecular group-transfer cyclization of organotellurium compounds, including substrates like this compound. researchgate.netacs.orgnih.gov This methodology facilitates the rapid synthesis of heterocyclic structures, most notably tetrahydrofuran (B95107) derivatives, from acyclic precursors. researchgate.netacs.orgnih.gov Research led by Ericsson and Engman demonstrated that primary and secondary-alkyl aryl tellurides undergo this transformation efficiently under microwave heating. researchgate.net

These reactions are characterized by remarkably short reaction times, typically ranging from 3 to 10 minutes, to achieve good to excellent yields. acs.orgnih.gov The process involves heating the organotelluride substrate in a high-boiling solvent such as ethylene (B1197577) glycol or water. researchgate.netacs.orgnih.gov For instance, heating in ethylene glycol at 250°C or in water at 180°C has proven effective for the cyclization. acs.orgnih.gov The resulting tetrahydrofuran derivatives are generally obtained in yields between 60% and 74%. acs.orgnih.gov This microwave-assisted approach presents a significant improvement over traditional methods, which often required prolonged photolysis in the presence of stoichiometric and toxic reagents like hexabutylditin. acs.orgnih.gov

A notable aspect of this high-temperature, microwave-assisted process is the observed loss in diastereoselectivity. researchgate.netacs.orgnih.gov The elevated reaction temperatures can lead to the formation of mixtures of diastereomers. researchgate.net Studies on the influence of electronic effects on the aryl group attached to tellurium (e.g., 4-methoxy, 4-H, 4-trifluoromethyl) showed that these substituents did not significantly impact the reaction outcome when ethylene glycol was used as the solvent. researchgate.netacs.org However, at the lower temperature used for reactions in water, derivatives with electron-withdrawing groups, such as 4-trifluoromethylphenyl, failed to react. researchgate.netacs.org

The general mechanism for this transformation is a radical group-transfer process. The reaction is believed to proceed via the homolytic cleavage of the carbon-tellurium bond, initiated by the high temperature, to form an alkyl radical. This radical then undergoes an intramolecular cyclization onto the tethered allyl group, followed by a tellurium group transfer to complete the formation of the tetrahydrofuran ring.

Table 1: Microwave-Assisted Group-Transfer Cyclization of Alkyl Aryl Tellurides

| Substrate Type | Solvent | Temperature (°C) | Time (min) | Yield (%) | Product |

|---|---|---|---|---|---|

| Primary/Secondary-Alkyl Aryl Telluride | Ethylene Glycol | 250 | 3-10 | 60-74 | Tetrahydrofuran Derivative |

Tellurocyclofunctionalization Studies

Tellurocyclofunctionalization is a powerful reaction for constructing cyclic compounds, wherein a tellurium-containing group and a nucleophile are introduced across a carbon-carbon double or triple bond in an intramolecular fashion. scielo.brvdoc.pub In the context of a molecule like this compound, the allyl moiety serves as the unsaturated component for the cyclization. The reaction is typically initiated by an electrophilic tellurium species, which can be generated from various organotellurium reagents. scielo.brutexas.edu

The general mechanism involves the activation of the alkene (the allyl group) by an electrophilic tellurium reagent (ArTeCl₃, for example). scielo.brvdoc.pub This addition forms a telluronium ion intermediate. A suitably positioned internal nucleophile, such as a hydroxyl or carboxyl group within the same molecule, then attacks this intermediate. scielo.br This intramolecular attack results in the formation of a new ring, with the tellurium moiety positioned outside the newly formed cyclic structure. scielo.br This process is a type of exo cyclization. utexas.edu For substrates containing a hydroxyl group, this reaction leads to the formation of cyclic ethers, such as substituted tetrahydrofurans. scielo.br

Various tellurium reagents and reaction systems have been developed to promote this transformation, including aryl-tellurium trichlorides and phenyltellurium(IV) tosylate. scielo.br The choice of reagent can influence the efficiency and outcome of the cyclization. The resulting organotellurium product can often be further transformed through detelluration reactions, typically using reducing agents like tri-n-butyltin hydride, to yield the final, tellurium-free organic molecule. researchgate.net This two-step sequence allows for the stereocontrolled synthesis of complex cyclic structures. dntb.gov.ua

Table 2: General Scheme of Tellurocyclofunctionalization

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Activation | An electrophilic tellurium reagent ([Te]⁺-X) adds to the C=C bond of an unsaturated substrate. | Episulfonium-like telluronium ion intermediate. |

| 2. Cyclization | An intramolecular nucleophile (Nu-H) attacks the intermediate. | A cyclic product with an external organotellurium group. |

| 3. (Optional) Detelluration | Reductive cleavage of the C-Te bond. | Final organic product without the tellurium moiety. |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 131707018 |

| Ethylene Glycol | 174 |

| Water | 962 |

| Tetrahydrofuran | 8028 |

| Hexabutylditin | 61168 |

| 4-Methoxyphenyltellurium trichloride | 139515 |

Advanced Methodological Developments and Applications in Chemical Synthesis

Tandem and Cascade Reaction Sequences Incorporating Organotellurium Species

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. 20.210.105bham.ac.uk These processes are valued for their atom economy, reduction in labor and waste, and their ability to rapidly construct complex molecular architectures. 20.210.105 Organotellurium compounds have emerged as versatile reagents and intermediates in the design of such sequences. researchgate.netrsc.org

The unique reactivity of tellurium, stemming from the polarizability and relative weakness of the carbon-tellurium (C-Te) bond, facilitates a range of transformations that can be integrated into cascade processes. acs.org These include telluro-cyclofunctionalization reactions, where an electrophilic tellurium species adds to an unsaturated bond, followed by an intramolecular cyclization. Radical-mediated reactions are also prominent, where the C-Te bond can be homolytically cleaved to generate carbon-centered radicals for subsequent cyclization or intermolecular reactions. acs.org For instance, microwave-assisted group-transfer cyclization of organotellurium compounds allows for the rapid synthesis of tetrahydrofuran (B95107) derivatives. researchgate.net The catalytic proficiency of metal-organotellurium complexes has been demonstrated in key organic reactions, including Mizoroki-Heck couplings, which can be part of a larger cascade sequence. researchgate.net

Asymmetric Synthesis Utilizing Allylic Tellurium Reagents

The development of asymmetric methodologies is a cornerstone of contemporary chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Metal-catalyzed enantioselective allylation is a powerful tool for forming various carbon-heteroatom and carbon-carbon bonds with high levels of asymmetric induction. nih.gov In this context, allylic tellurium reagents have been explored for their potential in stereoselective transformations.

Enantioselective and Diastereoselective Transformations

The creation of chiral centers with high fidelity is a primary goal of asymmetric synthesis. While the use of chiral organoselenium compounds is more extensively documented, the principles extend to their tellurium analogues. mdpi.com Asymmetric catalytic additions are a key strategy; for example, the addition of aryl selenols to enones has been achieved with high yields and moderate enantioselectivity using chiral catalysts. mdpi.com

A powerful transformation involving the related allylic selenides is the aip.orgdtic.mil-sigmatropic rearrangement. Chiral allylic selenides can undergo this rearrangement to produce optically active products, effectively transferring stereochemical information. mdpi.comresearchgate.net For instance, highly enantioselective α-seleno aldehydes can be converted to allylic selenides, which then rearrange to form α-hydroxy-(E)-β,γ-unsaturated esters with excellent enantiomeric excess (94–97% ee). mdpi.com This strategy has also been used to prepare chiral quaternary vinyl glycine (B1666218) derivatives. researchgate.net Copper-catalyzed asymmetric allylic alkylation (AAA) using organolithium reagents and chiral phosphine (B1218219) ligands has proven effective for synthesizing molecules with tertiary and quaternary carbon stereocenters. organic-chemistry.orgnih.gov Although these specific examples highlight selenium and other metals, they establish a precedent for the potential of chiral allylic tellurium reagents in similar enantioselective and diastereoselective processes.

Chirality Transfer in Tellurium-Mediated Reactions

Chirality transfer refers to the process where the stereochemical information from a chiral molecule or auxiliary is passed to the product of a reaction. yonsei.ac.kr Understanding the mechanisms of chirality transfer is crucial for designing effective asymmetric syntheses. rsc.org In chalcogen-based chemistry, this can occur when a chiral auxiliary is attached to the tellurium atom or when a chiral substrate directs the stereochemical outcome of a tellurium-mediated reaction.

The transfer of chirality from a chiral ligand to an inorganic material has been studied, highlighting that interactions in the precursor state can significantly influence the final structure. yonsei.ac.krrsc.org In the context of molecular synthesis, the aip.orgdtic.mil-sigmatropic rearrangement of allylic telluroxides provides a direct example of chirality transfer. When this sequence is performed on chiral allylic ferrocenyl tellurides, it results in the formation of the corresponding allylic alcohol with a transfer of chirality. The mechanism involves the oxidation of the chiral telluride to a telluroxide, which then undergoes the rearrangement, creating a new stereocenter under the influence of the existing chirality. Similarly, the rearrangement of allylic selenimides, prepared from chiral allylic selenides, is a key step in synthesizing chiral quaternary amino acids, where the chirality is transferred from the selenium center to a carbon atom in the product. mdpi.com

Methylallyltelluride as a Precursor in Chemical Vapor Deposition of Semiconductors

This compound (MATe) has been identified as a valuable organometallic precursor for the deposition of semiconductor thin films via Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD). aip.orgresearchgate.netdntb.gov.ua This technique involves introducing ultrapure gaseous precursors into a reactor where they decompose on a heated substrate to form a crystalline layer. wikipedia.orgsemi.ac.cn The choice of precursor is critical, as its thermal stability and decomposition pathway directly impact the quality of the resulting semiconductor material and the required growth temperature. semi.ac.cn

Organometallic Vapor Phase Epitaxy (OMVPE/MOVPE) of II-VI Compounds

This compound has been successfully employed for the OMVPE growth of important II-VI compound semiconductors, which are materials composed of elements from groups II and VI of the periodic table. dockchemicals.com Specifically, MATe has been used as the tellurium source for the growth of mercury telluride (HgTe) and mercury cadmium telluride (HgCdTe or MCT), often in conjunction with dimethylcadmium (B1197958) (DMCd) and elemental mercury as the other precursors. aip.orgresearchgate.netdntb.gov.uadtic.mil

The use of MATe has proven advantageous for growing high-quality epitaxial layers. For instance, HgTe layers grown at 320 °C using MATe exhibited featureless surfaces and excellent crystalline quality, with X-ray diffraction peak widths as narrow as 29 arcseconds, comparable to the substrate itself. aip.orgdntb.gov.ua Similarly, HgCdTe layers grown with MATe showed sharp interference fringes, indicating a well-defined and abrupt interface with the substrate. aip.orgdtic.mildntb.gov.ua The electrical properties of HgCdTe grown with MATe have been characterized, showing promising results for applications in far-infrared detectors. aip.org

| Semiconductor | Precursors | Growth Temperature (°C) | Key Findings |

| HgTe | MATe, elemental Hg | 250–320 | Featureless morphology; X-ray FWHM of 29 arcsec at 320°C. aip.orgdtic.mildntb.gov.ua |

| HgCdTe | MATe, DMCd, elemental Hg | 250–320 | Featureless surfaces; sharp interfaces. aip.orgdtic.milresearchgate.netdntb.gov.ua |

| CdTe | MATe, DMCd | <290 | Growth rate independent of substrate temperature. aip.org |

Low-Temperature Growth Regimes and Precursor Decomposition Mechanisms

A significant advantage of using this compound in OMVPE is its ability to facilitate growth at lower temperatures compared to more conventional tellurium precursors like diisopropyltelluride (DIPTe) and diethyltelluride (DETe). aip.orgdtic.milresearchgate.netdntb.gov.uadtic.mil The use of MATe has enabled the growth of HgTe and HgCdTe in the 250–320 °C range, which is approximately 50 °C lower than the temperatures required when using DIPTe for the same growth rate. aip.orgresearchgate.netdntb.gov.ua This reduction in growth temperature is crucial for minimizing thermally induced defects in sensitive materials like HgCdTe. dtic.mil

The lower decomposition temperature of MATe is attributed to the allyl group. The pyrolysis of organotellurium compounds is influenced by the organic groups attached to the tellurium atom. acs.org Studies on the decomposition of Me(allyl)Te co-pyrolysed with Me2Cd and Hg at 350 °C identified methane, 1-butene, 1,5-hexadiene, and dimethyltelluride (Me2Te) as major products, suggesting a complex reaction mechanism. researchgate.net When MATe decomposes on its own, the primary tellurium-containing product is dimethyl ditelluride (Me2Te2), with little elemental tellurium deposited. researchgate.net The weaker C-Te bond and the stability of the resulting allyl radical contribute to its lower thermal stability, making it an effective precursor for low-temperature epitaxial growth. aip.org

Optimization of Growth Conditions for Material Purity and Interface Sharpness

The use of this compound (MATe) as a tellurium precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) has been a significant development for the low-temperature synthesis of tellurium-containing compound semiconductors, such as mercury cadmium telluride (HgCdTe). The optimization of growth parameters is critical to achieving high material purity and atomically sharp interfaces, which are prerequisites for high-performance electronic and optoelectronic devices.

Research has demonstrated that MATe enables the growth of HgTe and HgCdTe layers at considerably lower temperatures than previously used precursors like diisopropyltelluride (DIPTe). researchgate.netdtic.milresearchgate.netosti.gov This lower growth temperature, typically in the range of 250°C to 320°C, is advantageous in minimizing thermal-induced defects and reducing the interdiffusion between adjacent layers in a heterostructure, a crucial factor for interface sharpness. researchgate.netresearchgate.net

Key Research Findings

Studies have focused on several key parameters to optimize the MOCVD process using this compound, primarily the growth temperature and the choice of substrate.

Growth Temperature: The growth temperature is a paramount parameter influencing the crystalline quality and surface morphology of the epitaxial layers. For HgTe and HgCdTe layers grown using MATe, a growth temperature of 320°C has been identified as optimal for achieving featureless surface morphologies. researchgate.netresearchgate.net Growth below 340°C consistently results in smooth, featureless HgTe layers. researchgate.netosti.gov The ability to lower the growth temperature by as much as 50°C compared to processes using DIPTe, while maintaining the same growth rate, is a key advantage of MATe. researchgate.netdtic.milresearchgate.net

Material Purity and Crystalline Quality: The purity of the grown material is intrinsically linked to the purity of the precursor materials and the growth conditions. osti.gov The crystalline quality of layers grown with MATe has been extensively characterized using double-crystal X-ray diffraction (DCXRD). Exceptionally high-quality HgTe layers have been demonstrated, with DCXRD revealing very narrow full-width at half-maximum (FWHM) values as low as 27 to 29 arcseconds. researchgate.netosti.gov These narrow FWHM values are comparable to those of the high-quality CdZnTe substrates used, indicating excellent crystalline perfection of the grown epilayer. researchgate.netresearchgate.net

Interface Sharpness: The sharpness of the interface between different semiconductor layers, for instance in a HgCdTe/CdTe heterostructure, is critical for device performance. The use of MATe at optimized low temperatures contributes significantly to achieving abrupt interfaces. Characterization using Fourier Transform Infrared (FTIR) spectroscopy on HgCdTe layers grown at 320°C has shown well-resolved interference fringes, even for very thin layers. researchgate.netdtic.milresearchgate.netosti.gov The presence of these sharp fringes is a strong indicator of an abrupt interface between the epilayer and the substrate. researchgate.netresearchgate.net

Substrate Selection: The choice of substrate material and its lattice match to the epilayer is another critical factor. Research has shown that when HgTe is grown on CdTe substrates, a degree of misorientation, or tilting, of about 60-150 arcseconds with respect to the substrate can occur. researchgate.netosti.gov However, this tilting effect was eliminated when lattice-matched CdZnTe substrates were used, leading to superior crystalline quality. researchgate.netosti.gov

The following table summarizes key findings from various studies on the MOCVD growth of telluride compounds using this compound, highlighting the conditions and the resulting material properties.

| Parameter | Value/Condition | Material | Observed Outcome | Reference(s) |

| Growth Temperature | 250°C - 320°C | HgTe, HgCdTe | Enabled low-temperature growth, 50°C lower than with DIPTe. | researchgate.netdtic.milresearchgate.netosti.gov |

| Growth Temperature | 320°C | HgCdTe | Featureless surface morphology and sharp interference fringes in FTIR, indicating an abrupt interface. | researchgate.netresearchgate.net |

| Growth Temperature | Below 340°C | HgTe | Resulted in featureless surface morphology. | researchgate.netosti.gov |

| Substrate | CdZnTe (lattice-matched) | HgTe | No crystallographic tilting observed; DCXRD FWHM of 27-29 arcseconds, indicating high crystalline quality. | researchgate.netosti.gov |

| Substrate | CdTe | HgTe | Misorientation (tilting) of 60-150 arcseconds observed. | researchgate.netosti.gov |

| Characterization | FTIR Spectroscopy | HgCdTe | Well-resolved interference fringes, indicating a sharp interface. | dtic.milresearchgate.net |

| Characterization | DCXRD | HgTe on CdZnTe | FWHM of 29 arcseconds, comparable to the substrate. | researchgate.netresearchgate.net |

While specific data on the optimization of V/II ratio, reactor pressure, and gas flow rates for this compound are not extensively detailed in the surveyed literature, the general principles of MOCVD suggest that these parameters are crucial for fine-tuning material properties. researchgate.net For instance, the V/III ratio is known to influence surface morphology and impurity incorporation. vdoc.pub The successful growth of high-quality layers at low temperatures using MATe underscores its potential as a superior precursor for advanced semiconductor heterostructures.

Theoretical and Spectroscopic Characterization of Methylallyltelluride and Reaction Intermediates

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which the intricacies of chemical reactions can be explored at a molecular level. wikipedia.org These methods, rooted in theoretical chemistry and implemented through sophisticated computer programs, enable the calculation of molecular structures and properties. wikipedia.org

Density Functional Theory (DFT) has emerged as a valuable tool for investigating the mechanisms of complex organic reactions. nih.govosti.gov DFT calculations can be used to map out the potential energy surface of a reaction, providing insights into the energies of reactants, products, and transition states. stackexchange.com This information helps in determining the favorability and kinetics of a particular reaction pathway. For instance, DFT has been successfully applied to understand the mechanisms of catalytic reactions by identifying active sites and elucidating the elementary steps involved. numberanalytics.comresearchgate.net In the context of organometallic vapor phase epitaxy (OMVPE), numerical modeling, which can be informed by DFT, helps in understanding the chemical reactions occurring during the deposition process. dtic.mil

While DFT is a ground-state theory, time-dependent DFT (TDDFT) can be used to investigate excited-state reactions. stackexchange.com The accuracy of DFT calculations is dependent on the chosen functional and basis set, and it's crucial to benchmark the results against experimental data or higher-level theoretical methods when possible. osti.gov

The transition state, a fleeting and high-energy configuration along the reaction coordinate, is a critical concept in understanding reaction rates. mit.edu While experimentally observing transition states is extremely challenging, computational methods can be used to calculate their structures and energies. mit.edu DFT is a common method for locating transition states; however, this can be computationally intensive. mit.edu To address this, machine learning models are being developed to predict transition state structures more rapidly. mit.edursc.org

Modeling intermediate structures is equally important for a comprehensive understanding of a reaction mechanism. These intermediates represent local minima on the potential energy surface and can sometimes be isolated or detected spectroscopically. Computational chemistry can predict the geometries, energies, and other properties of these intermediates, aiding in their identification and characterization. schrodinger.com For complex, multi-step reactions, identifying all relevant intermediates and transition states is essential for building an accurate mechanistic picture. osti.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Spectroscopic Techniques for Reaction Intermediate Identification and Characterization

Spectroscopic methods are indispensable for the experimental detection and characterization of transient species formed during chemical reactions. These techniques provide real-time or near real-time information about the species present in a reaction mixture.

Mass spectrometry (MS) is a highly sensitive technique for detecting and identifying reaction intermediates, particularly those that are charged or can be easily ionized. rsc.org Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for studying species in solution, as it can transfer ions from the condensed phase to the gas phase with minimal fragmentation. uvic.calibretexts.orgmdpi.com This allows for the detection of short-lived, low-concentration intermediates in catalytic cycles. uvic.ca

ESI-MS has been instrumental in studying a wide range of organometallic reactions by allowing for the direct observation of catalytic intermediates. uvic.carsc.org The combination of ESI with tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the detected ions and analyzing the resulting daughter ions. uvic.ca This approach has been used to elucidate the mechanisms of various catalytic processes, including oxidation and cross-coupling reactions. uvic.ca In the study of organotellurium compounds, ESI-MS can provide valuable insights into reaction pathways and the nature of the intermediates involved. acs.org

In situ spectroscopic techniques allow for the continuous monitoring of a reaction as it proceeds, providing kinetic and mechanistic information. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and can be used to follow the disappearance of reactants and the appearance of products and intermediates. lehigh.edu It has been used to characterize organotellurium compounds. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to changes in electronic structure and is often used to monitor reactions involving colored species or changes in conjugation. lehigh.edu It has been employed in the study of organotellurium chemistry, for instance, in monitoring the formation of gold nanomaterials using organotellurium precursors. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. lehigh.edu It is a key technique for the characterization of organotellurium compounds, with ¹H, ¹³C, and ¹²⁵Te NMR being particularly informative. researchgate.netresearchgate.net In situ NMR can track the progress of a reaction by monitoring the changes in the chemical shifts and intensities of the signals corresponding to reactants, intermediates, and products. nih.gov Combining in situ NMR with UV-Vis spectroscopy and illumination offers a powerful tool for studying photochemical reactions. nih.gov

X-ray-based spectroscopic techniques provide element-specific information about the electronic and local atomic structure of materials. wikipedia.orgspringernature.com These methods are particularly valuable for characterizing materials in the solid state, including amorphous and highly disordered systems. polymtl.ca Access to synchrotron radiation sources is typically required for these experiments due to the need for intense and tunable X-ray beams. wikipedia.orgmdpi.com

X-ray Absorption Near Edge Structure (XANES): Also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), XANES provides information about the oxidation state and coordination geometry of the absorbing atom. polymtl.canih.govmalvernpanalytical.com The pre-edge features in a XANES spectrum are particularly sensitive to the local electronic and structural properties. nsf.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. polymtl.canih.govmalvernpanalytical.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. nih.govrsc.org

Together, these X-ray techniques offer a comprehensive picture of the structural and electronic properties of materials and can be applied to study organotellurium compounds and their reaction intermediates, particularly in the context of materials synthesis and catalysis. nih.govrsc.org For example, these techniques have been used to investigate mixed oxide catalysts and other complex materials. rsc.org

Future Perspectives and Interdisciplinary Research Directions

Sustainable and Green Chemistry Approaches in Organotellurium Synthesis and Catalysis

The development of environmentally benign synthetic methods for organotellurium compounds is a key area of future research. Traditional methods often involve harsh reagents and solvents, prompting a shift towards greener alternatives. rsc.org Microwave-assisted synthesis, for instance, has been shown to be an eco-friendly option that reduces reaction times and improves product selectivity. a2zjournals.com The use of terpenes, which are naturally derived and optically active, as starting materials for organoselenium and organotellurium compounds is another promising "green" approach. researchgate.net

Key sustainable strategies include:

Electrochemical Synthesis: Organic electrosynthesis is emerging as a powerful tool for creating organotellurium compounds. rsc.org This method replaces hazardous oxidizing and reducing agents with electric current, leading to reduced energy consumption and waste. rsc.org

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts or solvents is a major goal of green chemistry.

Use of Renewable Starting Materials: Exploring biosynthetic routes or utilizing biomass-derived feedstocks can significantly reduce the environmental footprint of organotellurium chemistry.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

Recent research has demonstrated the successful synthesis of various diorganyl tellurides with yields up to 93% under optimized, more environmentally friendly conditions. researchgate.net Furthermore, organotellurium catalysis is being explored for its ability to utilize molecular oxygen as a green oxidant. x-mol.net

Development of Novel Catalytic Systems for Methylallyltelluride Transformations

The unique electronic and structural properties of organotellurium compounds, including this compound, make them intriguing candidates for catalysis. a2zjournals.com However, the tendency of tellurium to poison many transition-metal-based catalysts presents a significant challenge. rsc.org Overcoming this limitation is a primary focus of current research.

Future directions in this area include:

Heterogeneous Catalysis: The development of solid-supported organotellurium catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. nus.edu.sg

Bimetallic and Hybrid Catalytic Systems: Combining tellurium with other metals can lead to synergistic effects, enhancing catalytic activity and selectivity for specific transformations. rsc.org Novel catalytic systems, including bimetallic catalysts and hybrid oxides, are being investigated for their potential in various chemical reactions. rsc.org

Geminal Atom Catalysts (GACs): A new class of catalysts featuring two metal cores, such as copper ions, has shown promise for efficient and selective cross-coupling reactions, which could be adapted for organotellurium transformations. nus.edu.sg

The catalytic potential of metal complexes with organotellurium ligands is being explored for a range of reactions, including C-C and C-X (where X is N or O) bond formation. rsc.org The design of novel catalytic systems is crucial for expanding the synthetic utility of this compound and its derivatives. kit.edu

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)

Flow chemistry, which involves the continuous pumping of reactants through a tube reactor, offers significant advantages over traditional batch processes, including enhanced safety, better process control, and increased efficiency. uottawa.ca The integration of flow chemistry with organotellurium synthesis is a promising avenue for producing compounds like this compound on a larger scale and with greater consistency. uottawa.ca

Key benefits of flow chemistry in this context include:

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling potentially toxic or reactive organotellurium compounds. uottawa.ca

Precise Reaction Control: Flow reactors allow for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Scalability: Flow processes can be readily scaled up by running the system for longer periods or by using parallel reactors.

The combination of flow chemistry with other green technologies, such as microwave-assisted synthesis (MACOS), could further revolutionize the production of organotellurium compounds. uottawa.ca Research into the use of flow chemistry for the synthesis of hydroxy lactones has demonstrated its potential for creating complex molecules in an efficient and environmentally friendly manner. researchgate.net

Exploration of Biological Applications Through Chemical Synthesis

While the biological role of tellurium is not fully understood, synthetic organotellurium compounds have shown a range of interesting biological activities. nih.govcsic.es The synthesis of novel organotellurium molecules is therefore a critical step in exploring their therapeutic potential. rsc.org

Areas of active investigation include:

Antioxidant Properties: Some organotellurium compounds, such as bis(4-aminophenyl) telluride, have demonstrated potent antioxidant activity, even surpassing their selenium analogs. nih.gov

Anticancer Activity: The immunomodulatory compound AS101, an inorganic tellurium complex, has undergone clinical studies for its anticancer properties. nih.gov The synthesis of new organotellurium compounds is being pursued to develop novel anticancer agents. rsc.org

Enzyme Inhibition: Organotellurium compounds have been shown to inhibit certain enzymes, such as cysteine proteases, which could have therapeutic implications. nih.gov

The strategy of incorporating tellurium into known biologically active molecules is being explored to enhance their therapeutic effects. researchgate.net The synthesis of tellurium-containing 2-oxazolidinones, for example, has yielded compounds with promising in vitro anticancer activity. rsc.org Continued synthetic efforts are essential to build a diverse library of organotellurium compounds for biological screening and to better understand their structure-activity relationships.

Q & A

Q. What are the established protocols for synthesizing methylallyltelluride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via organometallic reactions involving tellurium precursors and allyl derivatives. Key parameters include temperature control (e.g., 240–320°C for HgTe growth using MATe ), precursor molar ratios, and inert atmosphere conditions. Purification often involves distillation under reduced pressure due to MATe’s moderate vapor pressure (6.2 Torr at 200°C ). Methodological optimization requires monitoring via NMR and mass spectrometry to confirm structural integrity and purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

Common techniques include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

MATe’s toxicity and air sensitivity necessitate:

- Use of gloveboxes or Schlenk lines for synthesis and handling.

- Proper ventilation to mitigate exposure to volatile tellurium compounds.

- Storage in dark, sealed containers under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported growth temperatures for HgTe using MATe (e.g., 240–320°C)?

Discrepancies arise from substrate-dependent kinetics and precursor decomposition rates. A systematic approach involves:

- Comparative kinetic studies to map temperature vs. crystallinity (e.g., using XRD).

- In-situ spectroscopic monitoring (e.g., Raman) to track intermediate phases.

- Post-growth surface analysis (AFM/SEM) to correlate temperature with defect density, as shown in Figure 7 of .

Q. What methodological frameworks ensure reproducibility in MATe-based epitaxial growth experiments?

Reproducibility requires:

- Standardized precursor purification (e.g., distillation thresholds).

- Precise control of vapor-phase transport (e.g., MATe’s 6.2 Torr vapor pressure at 200°C ).

- Documentation of substrate pretreatment (e.g., etching protocols) in supplementary materials, per Beilstein Journal guidelines .

Q. How can computational modeling elucidate the mechanistic role of MATe in telluride semiconductor synthesis?

Density functional theory (DFT) simulations can:

Q. What strategies optimize MATe’s stability during long-term storage or high-temperature applications?

Stability enhancement involves:

- Coordination with stabilizing ligands (e.g., phosphines) to reduce oxidative degradation.

- Encapsulation in polymeric matrices for controlled release in CVD processes.

- Real-time stability assays using UV-Vis spectroscopy to track decomposition .

Interdisciplinary and Literature-Gap Questions

Q. What gaps exist in understanding MATe’s reactivity in non-semiconductor applications (e.g., catalysis or polymer chemistry)?

Current literature focuses on semiconductor growth, leaving opportunities in:

Q. How can MATe be integrated into interdisciplinary studies (e.g., magneto-optical materials or quantum dot synthesis)?

Potential pathways include:

Q. What meta-analysis approaches are recommended for reconciling fragmented data on MATe’s physicochemical properties?

Researchers should:

- Curate datasets from peer-reviewed studies (excluding unreliable sources like Benchchem).

- Apply statistical tools (e.g., PCA) to identify outlier results.

- Publish open-access databases with standardized metadata (e.g., reaction conditions, purity criteria) .

Methodological Best Practices

- Data Contradiction Analysis : Use hypothesis-driven experimentation (e.g., DOE) to isolate variables like temperature or precursor ratios .

- Literature Reviews : Leverage tools like LitLLM for systematic keyword searches and interdisciplinary paper recommendations .

- Ethical Compliance : Document safety protocols and environmental disposal methods for tellurium waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.